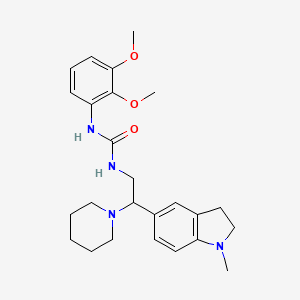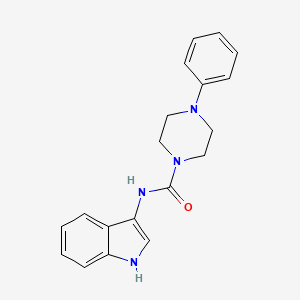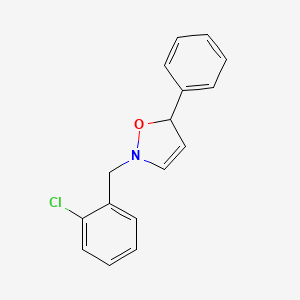
1-(2-Chloropyridine-4-carbonyl)-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloropyridine-4-carbonyl)-4-phenylpiperazine, also known as CPP, is a chemical compound that has been widely studied for its potential use in scientific research. CPP is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloropyridine-4-carbonyl)-4-phenylpiperazine involves its binding to the NMDA receptor, which results in the inhibition of glutamate-mediated neurotransmission. This inhibition can lead to a variety of effects, including analgesia, sedation, and memory impairment.
Biochemical and Physiological Effects:
1-(2-Chloropyridine-4-carbonyl)-4-phenylpiperazine has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of neuronal excitability, and the regulation of synaptic plasticity. These effects make 1-(2-Chloropyridine-4-carbonyl)-4-phenylpiperazine a valuable tool for studying the mechanisms of learning, memory, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-Chloropyridine-4-carbonyl)-4-phenylpiperazine in lab experiments is its selectivity for the NMDA receptor, which allows for the specific modulation of glutamate-mediated neurotransmission. However, one limitation of 1-(2-Chloropyridine-4-carbonyl)-4-phenylpiperazine is its potential toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research involving 1-(2-Chloropyridine-4-carbonyl)-4-phenylpiperazine, including the development of more selective NMDA receptor antagonists, the investigation of 1-(2-Chloropyridine-4-carbonyl)-4-phenylpiperazine's effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in conditions such as chronic pain and addiction.
In conclusion, 1-(2-Chloropyridine-4-carbonyl)-4-phenylpiperazine is a valuable tool for scientific research, with a variety of potential applications in the study of neurotransmitter systems, drug addiction, and pain management. Its mechanism of action, biochemical and physiological effects, and advantages and limitations make it a promising area for future research.
Métodos De Síntesis
The synthesis of 1-(2-Chloropyridine-4-carbonyl)-4-phenylpiperazine typically involves the reaction of 2-chloropyridine-4-carboxylic acid with phenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of 1-(2-Chloropyridine-4-carbonyl)-4-phenylpiperazine as a white crystalline solid, which can be purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
1-(2-Chloropyridine-4-carbonyl)-4-phenylpiperazine has been used in a variety of scientific research applications, including studies of neurotransmitter systems, drug addiction, and pain management. In particular, 1-(2-Chloropyridine-4-carbonyl)-4-phenylpiperazine has been shown to selectively block the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that is involved in learning and memory.
Propiedades
IUPAC Name |
(2-chloropyridin-4-yl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O/c17-15-12-13(6-7-18-15)16(21)20-10-8-19(9-11-20)14-4-2-1-3-5-14/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRZRMNPKDJERG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyridine-4-carbonyl)-4-phenylpiperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid hydrate](/img/no-structure.png)

![2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2646053.png)


![1-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine dihydrochloride](/img/structure/B2646062.png)



![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(2-thienyl)acetamide](/img/structure/B2646070.png)
![4-fluoro-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate](/img/structure/B2646071.png)
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(m-tolyl)ethan-1-one](/img/structure/B2646072.png)
